1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic acid
CAS No.:
Cat. No.: VC15864578
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O3S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-[(4-butan-2-ylphenyl)methyl]benzimidazole-2-sulfonic acid |
| Standard InChI | InChI=1S/C18H20N2O3S/c1-3-13(2)15-10-8-14(9-11-15)12-20-17-7-5-4-6-16(17)19-18(20)24(21,22)23/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
| Standard InChI Key | VBPMUPGCOFGSTM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-[(4-butan-2-ylphenyl)methyl]benzimidazole-2-sulfonic acid, reflects its intricate architecture. The benzimidazole moiety (a bicyclic system comprising fused benzene and imidazole rings) is substituted at the 1-position by a 4-(sec-butyl)benzyl group and at the 2-position by a sulfonic acid group () . The sec-butyl side chain introduces a branched aliphatic component, potentially influencing lipophilicity and steric interactions.
Table 1: Key Identifiers of 1-(4-(sec-Butyl)benzyl)-1H-benzo[d]imidazole-2-sulfonic Acid
| Property | Value |
|---|---|
| CAS Number | 1147200-25-6 |
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-[(4-butan-2-ylphenyl)methyl]benzimidazole-2-sulfonic acid |
| Canonical SMILES | CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Synthetic Pathways and Optimization
Challenges in Purification and Yield Optimization
The polar sulfonic acid group complicates purification due to high aqueous solubility. Techniques such as ion-exchange chromatography or recrystallization from mixed solvents (e.g., ethanol-water) may be employed . Reported yields for similar compounds range from 40–60%, highlighting room for methodological refinement .
Comparative Analysis with Analogous Compounds
Table 3: Comparison of Benzimidazole Sulfonamide Derivatives
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